beta-Methyllevulinic Acid

Descripción general

Descripción

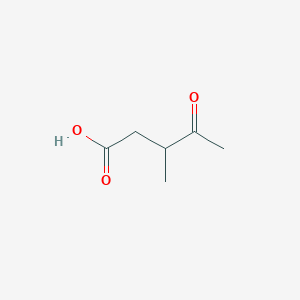

beta-Methyllevulinic Acid, also known as 3-Methyllevulinic acid, is an organic compound with the molecular formula C6H10O3. It is classified as a keto acid due to the presence of both a ketone and a carboxylic acid functional group. This compound is of significant interest in various fields of scientific research and industrial applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: beta-Methyllevulinic Acid can be synthesized through several methods. One common approach involves the oxidation of 3-methyl-4-pentanol using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions to facilitate the formation of the keto acid.

Industrial Production Methods: In industrial settings, this compound is often produced via the hydrolysis of 3-methyl-4-oxopentanoate esters. This process involves the reaction of the ester with water in the presence of an acid catalyst, such as sulfuric acid, to yield the desired keto acid.

Análisis De Reacciones Químicas

Types of Reactions: beta-Methyllevulinic Acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to produce 3-methyl-4-oxopentanoic acid derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 3-methyl-4-hydroxypentanoic acid.

Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions, leading to the formation of esters and amides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Alcohols (for esterification), amines (for amidation)

Major Products Formed:

Oxidation: this compound derivatives

Reduction: 3-Methyl-4-hydroxypentanoic acid

Substitution: Esters and amides of this compound

Aplicaciones Científicas De Investigación

Chemical Synthesis

1.1 Production of Methyl Levulinate

BMLA serves as an important precursor in the production of methyl levulinate (ML), a compound with significant commercial value as a biofuel and solvent. Recent studies have shown that the catalytic conversion of levulinic acid to methyl levulinate can be optimized using solid acid catalysts. For instance, a study demonstrated that a Brönsted/Lewis acid ratio of 5:1 resulted in a methyl levulinate selectivity of 70% during cellulose conversion .

| Catalyst Type | Yield (%) | Selectivity (%) |

|---|---|---|

| Mesoporous Niobium Phosphate | 56 | High |

| H-beta | 14.7 | Moderate |

1.2 Esterification Reactions

BMLA is also utilized in esterification reactions to produce various esters, which are essential in the formulation of bio-lubricants and fuel additives. The catalytic activity of different solid acids has been studied, revealing that specific catalysts can enhance yields significantly through dual activation mechanisms involving both Brönsted and Lewis acid sites .

Pharmaceutical Applications

2.1 Antitumor Activity

Research indicates that BMLA and its derivatives exhibit promising antitumor properties. A case study highlighted its ability to induce apoptosis in cancer cells, suggesting potential applications in cancer therapy. The mechanisms involved include the inhibition of specific kinases and stimulation of apoptotic pathways, making BMLA a candidate for further pharmacological exploration .

2.2 Antiviral Properties

BMLA has shown effectiveness against various viruses, including hepatitis B and herpes simplex virus (HSV). Studies have reported that BMLA can inhibit viral replication by downregulating mitochondrial superoxide dismutase (SOD2), thereby affecting viral protein translocation within host cells . This antiviral activity positions BMLA as a potential therapeutic agent in viral infections.

Agricultural Applications

3.1 Bioherbicides and Plant Growth Regulators

The application of BMLA in agriculture is gaining attention due to its potential use as a bioherbicide and plant growth regulator. Its efficacy in inhibiting weed growth while promoting crop health is under investigation, with early results indicating positive outcomes in controlled studies.

Environmental Applications

4.1 Biodegradable Plastics

BMLA can be incorporated into the production of biodegradable plastics, contributing to sustainable material development. The incorporation of BMLA into polymer matrices enhances biodegradability while maintaining mechanical properties suitable for various applications.

Case Study 1: Methyl Levulinate Production

In a comprehensive study on the production of methyl levulinate from cellulose, researchers utilized mesoporous niobium phosphate as a catalyst, achieving a yield of 56% with excellent reusability over multiple cycles . This study highlights the efficiency of solid acid catalysis in biomass conversion processes.

Case Study 2: Antitumor Activity

A recent investigation into the pharmacological effects of BMLA demonstrated its capacity to reduce toxicity associated with traditional antitumor agents like doxorubicin by mitigating oxidative stress markers in human lymphocytes . This finding underscores the potential for developing safer cancer treatment regimens.

Mecanismo De Acción

The mechanism of action of beta-Methyllevulinic Acid involves its interaction with specific molecular targets and pathways. The keto group can participate in various biochemical reactions, including enzyme-catalyzed processes. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with active sites of enzymes, influencing metabolic pathways and cellular functions.

Comparación Con Compuestos Similares

beta-Methyllevulinic Acid can be compared with other similar compounds, such as:

Levulinic acid: Similar in structure but lacks the methyl group at the third carbon.

3-Methyl-2-oxopentanoic acid: Differs in the position of the keto group.

2,2-Dimethyl-4-oxopentanoic acid: Contains additional methyl groups, affecting its reactivity and properties.

Actividad Biológica

Beta-methyllevulinic acid (BMLA) is a derivative of levulinic acid, a five-carbon keto acid derived from biomass. It has garnered attention due to its potential applications in pharmaceuticals, agriculture, and biochemistry. This article explores the biological activity of BMLA, focusing on its metabolic pathways, synthesis, and potential therapeutic applications.

1. Metabolic Pathways

BMLA can be synthesized from levulinic acid through various catalytic processes. The metabolic pathways involved in the conversion of levulinic acid to BMLA have been studied extensively, particularly in microbial systems. Research indicates that certain bacteria, such as Pseudomonas putida, can metabolize levulinic acid through a series of enzymatic reactions leading to the formation of beta-oxidation intermediates like acetyl-CoA and propionyl-CoA .

Table 1: Enzymatic Pathways for BMLA Production

| Enzyme | Function | Organism |

|---|---|---|

| LvaA | Acyl-CoA synthetase | Pseudomonas putida |

| LvaB | Hypothetical protein | Pseudomonas putida |

| LvaC | β-oxidation enzyme | Pseudomonas putida |

| LvaD | Hydroxyvalerate-CoA transferase | Pseudomonas putida |

| LvaE | Acetoacetyl-CoA transferase | Pseudomonas putida |

2. Synthesis Methods

BMLA can be synthesized through various methods including esterification reactions with alcohols. Recent studies have demonstrated that using metal-organic frameworks (MOFs) as catalysts can significantly enhance the yield of BMLA from levulinic acid .

Table 2: Synthesis Yields of BMLA

| Catalyst Type | Yield (%) | Reaction Conditions |

|---|---|---|

| Zr-MOF | 67.77 | 65 °C, 5 h |

| Copper-modified Beta Zeolite | 89.2 | 180 °C, full sugar conversion |

3. Biological Activity and Therapeutic Applications

BMLA exhibits various biological activities that suggest potential therapeutic uses. Studies have shown that it possesses antimicrobial properties against certain pathogens, indicating its potential as an antibacterial agent . Furthermore, BMLA has been investigated for its anti-inflammatory effects which could be beneficial in treating conditions like arthritis and other inflammatory diseases.

Case Study: Antimicrobial Activity of BMLA

In a controlled experiment, BMLA was tested against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial growth at concentrations above 0.5 mM, showcasing its potential as a natural preservative or therapeutic agent .

4.

This compound is a promising compound with significant biological activity and potential applications in various fields including medicine and agriculture. Its metabolic pathways are well-characterized in microbial systems, facilitating efficient production methods. Continued research into its therapeutic properties may lead to new treatments for bacterial infections and inflammatory diseases.

Propiedades

IUPAC Name |

3-methyl-4-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-4(5(2)7)3-6(8)9/h4H,3H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFIWUVRBASXMGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90289185 | |

| Record name | 3-Methyl-4-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90289185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6628-79-1 | |

| Record name | 6628-79-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59715 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methyl-4-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90289185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | beta-Methyllevulinic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 3-Methyl-4-oxopentanoic acid in natural product research?

A1: 3-Methyl-4-oxopentanoic acid has been identified as a significant constituent in the essential oil extracted from both the flower of the Paniculate Goldraintree [] and Senna italica []. In the Paniculate Goldraintree flower oil, it was the most abundant compound, constituting 49.71% of the total oil composition []. This suggests a potential role for this compound in the plant's biology and potential applications in various fields.

Q2: Are there any potential applications for the identified 3-Methyl-4-oxopentanoic acid based on the plant sources?

A2: While the research primarily focuses on identifying and quantifying 3-Methyl-4-oxopentanoic acid, its presence in these plants, especially as a major component in Paniculate Goldraintree flower oil, suggests potential avenues for further investigation. For instance, considering Senna italica's known medicinal properties and the demonstrated antimicrobial and anticancer activities of its extracts [], it would be interesting to explore if 3-Methyl-4-oxopentanoic acid contributes to these activities.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.